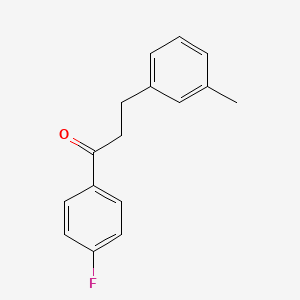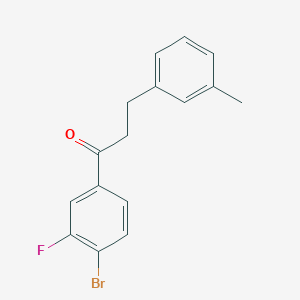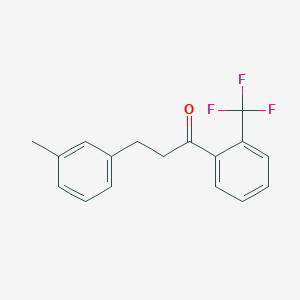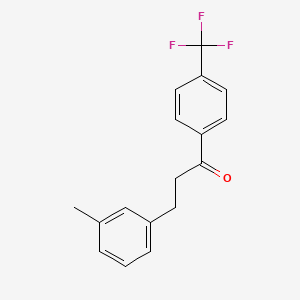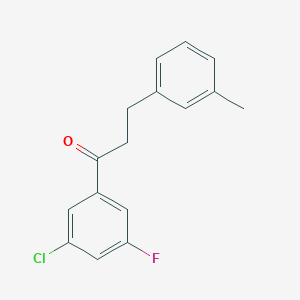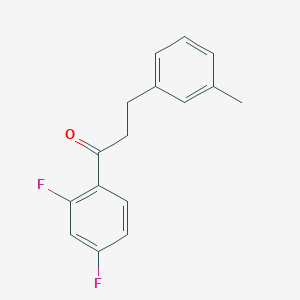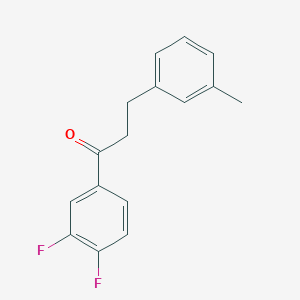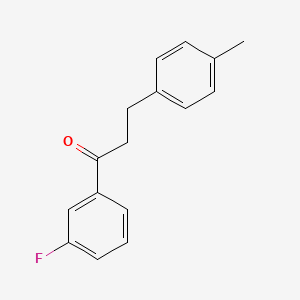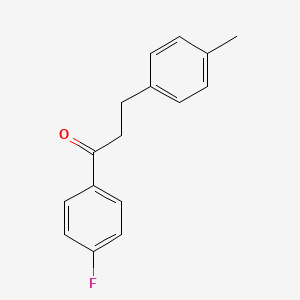
3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone
Übersicht
Beschreibung
The compound "3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone" is a chemical entity that appears to be related to various substituted propiophenones and their derivatives. These compounds are of interest due to their potential biological activities and their structural characteristics, which include various substituents on the phenyl rings and the propiophenone backbone.
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, as seen in the preparation of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The identification of regioisomers can be challenging and may require techniques such as single-crystal X-ray analysis for unambiguous structure determination . Similarly, the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones involves the reaction of brominated acetophenone with different amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds can exhibit interesting features such as hydrogen-bonded chains, as observed in molecules of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone . These structural characteristics are important as they can influence the physical properties and reactivity of the compounds .
Chemical Reactions Analysis
The reactivity of similar compounds can lead to various chemical transformations. For instance, ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone can undergo intramolecular cyclization to form 3-fluoro-4-hydroxycoumarin . This indicates that the compound of interest may also participate in cyclization reactions or other transformations depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of fluorine atoms can affect the electronic properties, as seen in the case of 3-fluoro-4-hexylthiophene, which oxidizes at a higher potential than its non-fluorinated counterpart . The crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol reveals the importance of intermolecular hydrogen bonding in stabilizing the structure . These insights can be extrapolated to predict the properties of "3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone".
Wissenschaftliche Forschungsanwendungen
Novel Copolymerization Studies
- 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone has been explored in the synthesis of novel copolymers. Researchers have investigated halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variants like 3-chloro-4-fluoro, for copolymerization with styrene. These compounds show a two-step decomposition in nitrogen, suggesting potential in materials science (Savittieri et al., 2022).
Synthesis and Characterization of Related Compounds
- Similar compounds to 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone have been synthesized and characterized. For instance, research involving the synthesis of isopropyl 2-cyano-3-phenyl-2-propenoates with various substitutions (including chloro and fluoro groups) provides insights into their structural and thermal properties, which could inform future applications in chemical synthesis (Hussain et al., 2019).
Optical Nonlinearity Studies
- The compound and its derivatives have been studied for their potential in optical limiting applications. For example, chalcones with similar structural features exhibit significant nonlinear optical responses. These properties make them candidates for optical limiting materials, which are crucial in developing advanced optical and photonic devices (Shetty et al., 2017).
Pharmaceutical Applications
- Although the specific compound 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone itself may not have direct pharmaceutical applications mentioned in the literature, related structures have been explored. For instance, diaryl-substituted imidazole and indole derivatives, which share some structural similarities, have been investigated for mapping cyclooxygenase-2, an enzyme involved in inflammation and pain (Tanaka et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-15(18)14(17)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZJVRHYPGSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644236 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-90-8 | |
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






